Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
CAS No.: 383903-30-8
Cat. No.: VC5084845
Molecular Formula: C14H20N4O4S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383903-30-8 |
|---|---|
| Molecular Formula | C14H20N4O4S |
| Molecular Weight | 340.4 |
| IUPAC Name | methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C14H20N4O4S/c1-4-5-6-7-18-10-11(17(2)13(21)16-12(10)20)15-14(18)23-8-9(19)22-3/h4-8H2,1-3H3,(H,16,20,21) |
| Standard InChI Key | PIJGZCZBSJBTFA-UHFFFAOYSA-N |
| SMILES | CCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a purine backbone substituted at three critical positions:
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N-3: Methyl group
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C-7: Pentyl chain
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C-8: Sulfanylacetate ester (–S–CH2–COOCH3)
This configuration introduces both lipophilic (pentyl) and polar (sulfanylacetate) elements, influencing solubility and target interactions. The molecular formula is C14H20N4O4S, with a molecular weight of 340.4 g/mol.
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| N-3 | Methyl | Enhances metabolic stability |
| C-7 | Pentyl | Increases membrane permeability |
| C-8 | Sulfanylacetate | Potential hydrogen bonding site |
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) are unavailable, in silico predictions for related compounds suggest:
Synthesis and Optimization
Reaction Pathway
The synthesis involves sequential modifications of the purine core:
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Purine Core Assembly: Condensation of diaminopyrimidine with formic acid derivatives under acidic conditions.
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N-3 Methylation: Treatment with methyl iodide in the presence of a base.
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C-7 Pentylation: Alkylation using 1-bromopentane under phase-transfer catalysis.
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C-8 Sulfanylacetate Introduction: Thiol-ene reaction with methyl thioglycolate, catalyzed by p-toluenesulfonic acid .
Table 2: Critical Reaction Parameters
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| C-8 Modification | Methyl thioglycolate, p-TsOH | 55–65°C, 6–10 hr | 85–90% |
| Purine Alkylation | 1-Bromopentane, TBAB | 80°C, DMF, 12 hr | 70–75% |
Challenges and Solutions
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Byproduct Formation: Competing N-9 alkylation is mitigated using bulky bases like DBU.
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Ester Hydrolysis: Anhydrous conditions prevent decomposition of the sulfanylacetate group .
Biological Activities and Mechanistic Hypotheses
Putative Targets
Analogous purine derivatives exhibit activity against:
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Phosphodiesterases (PDEs): Inhibiting enzymatic degradation of secondary messengers .
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Kinases: ATP-competitive binding due to purine mimicry.
Structure-Activity Relationships (SAR)
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Pentyl Chain: Longer alkyl groups (e.g., hexyl in CID 3838354 ) enhance lipophilicity but reduce aqueous solubility.
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Sulfanylacetate: Replacing the ester with a carboxylic acid (as in CID 3101046 ) alters ionization and target affinity.
Table 3: Comparison with Analogous Compounds
| Compound | Substituent at C-8 | Molecular Weight | Hypothetical Target |
|---|---|---|---|
| Target Compound | –S–CH2COOCH3 | 340.4 | PDE4 |
| CID 3838354 | –S–CH(CH3)COOCH3 | 368.4 | Adenosine A2A |
| CID 3101046 | –S–CH2COOH | 326.4 | Kinase CK2 |
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for PDE inhibitors in inflammatory diseases.
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Prodrug Development: Ester group enables tunable hydrolysis rates for sustained release .
Chemical Biology
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